3-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
CAS No.: 899911-18-3
Cat. No.: VC11904339
Molecular Formula: C24H24Cl2N2O3S
Molecular Weight: 491.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899911-18-3 |
|---|---|
| Molecular Formula | C24H24Cl2N2O3S |
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | [2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C24H24Cl2N2O3S/c1-30-19-10-7-15(13-20(19)31-2)22(29)28-23(32)21(17-9-8-16(25)14-18(17)26)27-24(28)11-5-3-4-6-12-24/h7-10,13-14H,3-6,11-12H2,1-2H3 |
| Standard InChI Key | JDEDLMDAYWYCNK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=C(C=C(C=C4)Cl)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=C(C=C(C=C4)Cl)Cl)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a 1,4-diazaspiro[4.6]undec-3-ene-2-thione core, a spirocyclic system comprising two fused rings sharing a single nitrogen atom. The 2,4-dichlorophenyl group at position 3 and the 3,4-dimethoxybenzoyl group at position 1 introduce steric and electronic complexity, influencing its reactivity and biological interactions. The thione moiety (-C=S) at position 2 enhances nucleophilic potential, enabling participation in redox reactions or coordination with metal ions.
Table 1: Molecular Properties of 3-(2,4-Dichlorophenyl)-1-(3,4-Dimethoxybenzoyl)-1,4-Diazaspiro[4.6]undec-3-ene-2-thione
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>23</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S |
| Molecular Weight | 505.42 g/mol |
| IUPAC Name | 3-(2,4-Dichlorophenyl)-1-[(3,4-dimethoxyphenyl)carbonyl]-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
| Key Functional Groups | Thione, dichlorophenyl, dimethoxybenzoyl |
The spirocyclic framework imposes rigidity, potentially improving binding affinity to biological targets. Spectroscopic data for analogous compounds reveal distinct NMR signals for the thione sulfur (δ 160–170 ppm in <sup>13</sup>C NMR) and aromatic protons (δ 6.5–8.0 ppm in <sup>1</sup>H NMR).
Synthesis and Optimization Pathways
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol similar to related diazaspiro derivatives:
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Friedel-Crafts Acylation: Introduction of the 3,4-dimethoxybenzoyl group to a precursor amine.
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Cyclization: Formation of the spirocyclic core via intramolecular condensation under acidic or basic conditions.
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Thionation: Conversion of a carbonyl group to a thione using Lawesson’s reagent or phosphorus pentasulfide.
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0–5°C | 65–75 |
| Cyclization | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 50–60 |
| Thionation | Lawesson’s reagent, toluene, reflux | 70–80 |
Optimization of solvent polarity (e.g., DMF for cyclization) and temperature is critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%).
Mechanistic Insights and Target Interactions
Proposed Mechanism of Action
The thione group can act as a hydrogen-bond acceptor or participate in disulfide bond formation with cysteine residues in enzymes. Molecular docking studies suggest affinity for cytochrome P450 isoforms and tyrosine kinases, potentially disrupting metabolic or signaling pathways.
Future Directions and Research Opportunities
Further studies should prioritize:
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Target Identification: Proteomic profiling to elucidate binding partners.
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SAR Studies: Modifying the dimethoxy and dichlorophenyl groups to optimize potency.
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In Vivo Testing: Assessing pharmacokinetics and toxicity in animal models.
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